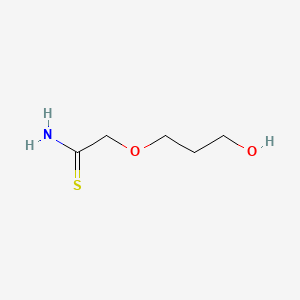![molecular formula C18H30BrNO3SSi B13460720 N-[3-(bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13460720.png)
N-[3-(bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]cyclobutyl]-4-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]cyclobutyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that features a cyclobutyl ring substituted with a bromomethyl group and a tert-butyldimethylsilyl ether. This compound also contains a sulfonamide group attached to a methyl-substituted benzene ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]cyclobutyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) under radical conditions.
Protection with tert-Butyldimethylsilyl Ether: The hydroxyl group on the cyclobutyl ring can be protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
N-[3-(bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]cyclobutyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Deprotection Reactions: The tert-butyldimethylsilyl ether can be removed under acidic or fluoride ion conditions to reveal the hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Deprotection: Tetrabutylammonium fluoride (TBAF) or hydrochloric acid can be used for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.
科学的研究の応用
N-[3-(bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]cyclobutyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N-[3-(bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]cyclobutyl]-4-methylbenzene-1-sulfonamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would depend on the specific enzyme or protein being studied.
類似化合物との比較
Similar Compounds
N-[3-(chloromethyl)-3-[(tert-butyldimethylsilyl)oxy]cyclobutyl]-4-methylbenzene-1-sulfonamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
N-[3-(bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]cyclopentyl]-4-methylbenzene-1-sulfonamide: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
特性
分子式 |
C18H30BrNO3SSi |
|---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
N-[3-(bromomethyl)-3-[tert-butyl(dimethyl)silyl]oxycyclobutyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H30BrNO3SSi/c1-14-7-9-16(10-8-14)24(21,22)20-15-11-18(12-15,13-19)23-25(5,6)17(2,3)4/h7-10,15,20H,11-13H2,1-6H3 |
InChIキー |
HVJHDOYEEWBPFO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(C2)(CBr)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13460658.png)

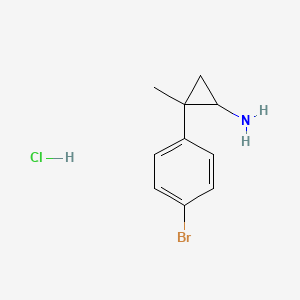
![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13460670.png)

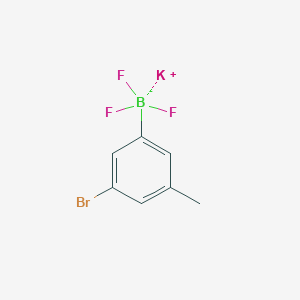
![potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13460684.png)
![rac-tert-butylN-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamatehydrochloride,cis](/img/structure/B13460686.png)
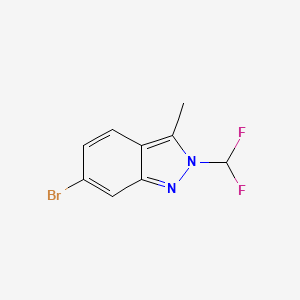
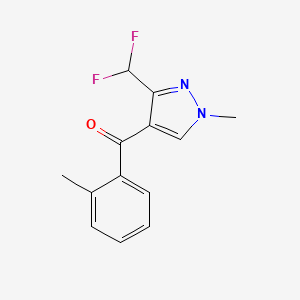
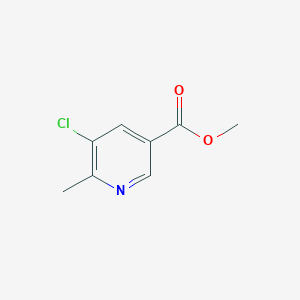
![2-(4-Methylbenzenesulfonyl)-4-[(oxan-4-yl)methoxy]-2-azabicyclo[2.1.1]hexane](/img/structure/B13460714.png)
